

A Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-isopropoxypyridine

Cat. No.: B1428324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.^[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth technical overview of **4-Chloro-2-isopropoxypyridine**, a halogenated alkoxy-pyridine with potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document will leverage established principles of pyridine chemistry to discuss its synthesis, predict its properties, and propose potential applications.

Molecular Identification and Physicochemical Properties

While a specific CAS number for **4-Chloro-2-isopropoxypyridine** is not readily available in common chemical databases, its structural identity is unambiguous.

Identifier	Value
IUPAC Name	4-chloro-2-isopropoxypyridine
Molecular Formula	C ₈ H ₁₀ ClNO
Molecular Weight	171.62 g/mol
Canonical SMILES	<chem>CC(C)OC1=NC=CC(=C1)Cl</chem>
Predicted LogP	~2.5-3.0
Predicted Boiling Point	~180-200 °C
Predicted Solubility	Soluble in organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water. ^[2]

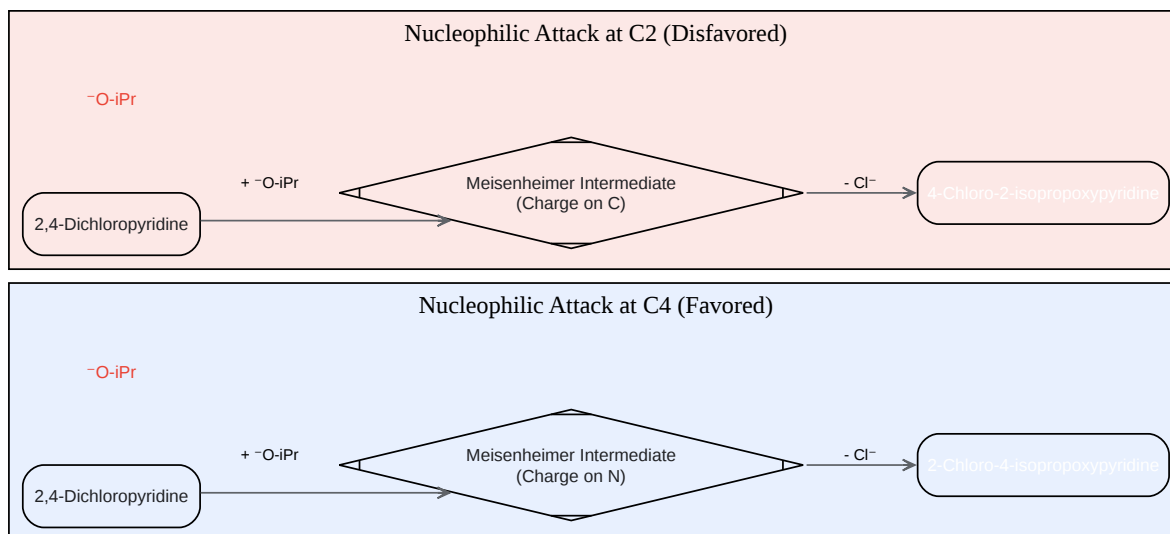
Note: Some properties are estimated based on structurally similar compounds.

Synthesis and Mechanistic Considerations

The most plausible synthetic route to **4-Chloro-2-isopropoxypyridine** involves the nucleophilic aromatic substitution (S_NAr) on a dichloropyridine precursor. The regioselectivity of this reaction is a critical consideration.

The Challenge of Regioselectivity in Dichloropyridine Substitution

The reaction of 2,4-dichloropyridine with a nucleophile, such as an alkoxide, presents a challenge in controlling which chlorine atom is displaced. In classical S_NAr reactions, the C4 position of 2,4-dichloropyridine is generally more susceptible to nucleophilic attack.^[3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate, a negatively charged species formed during the reaction.^{[3][4]} Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, which is a more stable configuration than the intermediate formed from attack at the C2 position.^{[3][4]}



[Click to download full resolution via product page](#)

Caption: Regioselectivity of nucleophilic attack on 2,4-dichloropyridine.

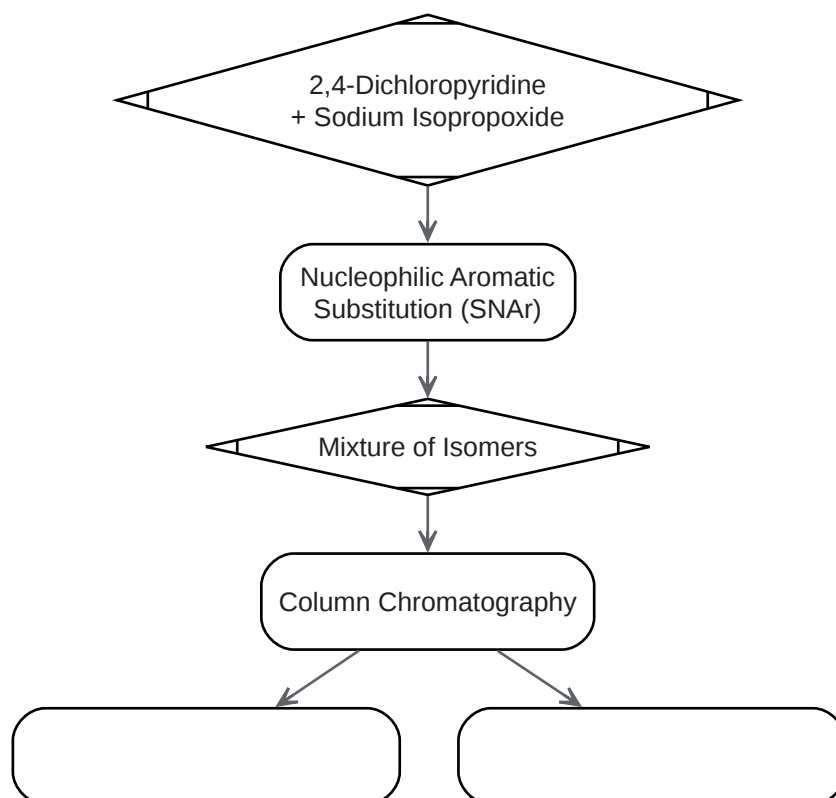
Proposed Synthetic Protocol

To synthesize the target compound, **4-Chloro-2-isopropoxypyridine**, reaction conditions would need to be optimized to favor substitution at the C2 position. This might be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have been shown to favor the C2 position in some cases.[3] However, for an alkoxide nucleophile, a classical $\text{S}_{\text{N}}\text{Ar}$ is more common.

A potential, albeit likely low-yielding, method would be the direct reaction of 2,4-dichloropyridine with sodium isopropoxide.

Step-by-Step Methodology:

- **Preparation of Sodium Isopropoxide:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal in anhydrous isopropanol with stirring. The reaction is complete when all the sodium has dissolved.
- **Nucleophilic Substitution:** To the freshly prepared sodium isopropoxide solution, add a solution of 2,4-dichloropyridine in an anhydrous solvent such as THF or DMF.
- **Reaction Monitoring:** The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product isomers.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of 2-chloro-4-isopropoxypyridine and **4-chloro-2-isopropoxypyridine**, is then purified by column chromatography on silica gel to isolate the desired **4-chloro-2-isopropoxypyridine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 4-chloropyridine(626-61-9) ¹H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Chloro-2-isopropoxypyridine: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428324#iupac-name-for-4-chloro-2-isopropoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com